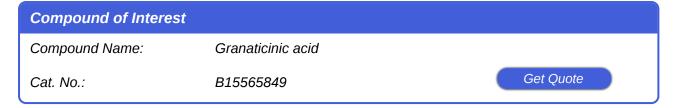


Spectroscopic Profile of Granaticinic Acid: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Granaticinic acid**, a polyketide antibiotic belonging to the benzoisochromanequinone class. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. While complete, officially tabulated spectral data for **Granaticinic acid** is not readily available in public databases, this guide compiles and interprets data from published literature on Granaticin and its close structural analogs.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for **Granaticinic** acid.

UV-Visible Spectroscopy

The UV-Visible spectrum of the closely related compound, granaticin, exhibits characteristic absorptions for the benzoisochromanequinone chromophore. These values are considered representative of **Granaticinic acid**.



Wavelength (λmax, nm)	Reference
220	[1]
285	[1]
490	[1]
525	[1]
570	[1]

Infrared (IR) Spectroscopy

Specific IR spectral data for **Granaticinic acid** is not available in tabulated form. However, based on its chemical structure, which includes a carboxylic acid, hydroxyl groups, a ketone, and an aromatic ring, the following characteristic absorption bands are expected.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500 (broad)	Carboxylic Acid O-H	Stretching
~3400 (broad)	Alcohol O-H	Stretching
~1710	Carboxylic Acid C=O	Stretching
~1650	Ketone C=O	Stretching
~1600, 1450	Aromatic C=C	Stretching
~1250	C-O	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR data for **Granaticinic acid** are not publicly available. However, data for the structurally similar compound, Granaticin C, provides a valuable reference for the expected chemical shifts of the core structure.

¹H NMR of Granaticin C (in CD₃CN)



Chemical Shift (δ, ppm)	Multiplicity	Assignment (tentative)
12.10	S	Ar-OH
7.25	S	Ar-H
4.95	d	O-CH-O
4.40	q	CH-CH₃
4.15	d	СН-ОН
2.80	m	CH ₂
2.45	m	CH ₂
1.35	d	CH-CH₃

¹³C NMR of Granaticin C (in CD₃CN)



Chemical Shift (δ, ppm)	Carbon Type	Assignment (tentative)
188.0	C=O	Ketone
182.0	C=O	Ketone
170.0	C=O	Carboxylic Acid
162.0	С	Aromatic C-O
140.0	С	Aromatic C
135.0	С	Aromatic C
118.0	СН	Aromatic CH
115.0	С	Aromatic C
110.0	С	Aromatic C
80.0	СН	O-CH-O
75.0	СН	СН-ОН
70.0	СН	CH-CH₃
35.0	CH ₂	CH ₂
20.0	СН₃	СН₃

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

• A sample of **Granaticinic acid** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.



 The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

Data Acquisition:

- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy.
- Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid
 in the complete structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy

Sample Preparation:

- For solid samples, a small amount of Granaticinic acid is finely ground with potassium bromide (KBr) powder.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)
 accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is acquired.



• The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

- A stock solution of **Granaticinic acid** is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
- The stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 1.0 AU).

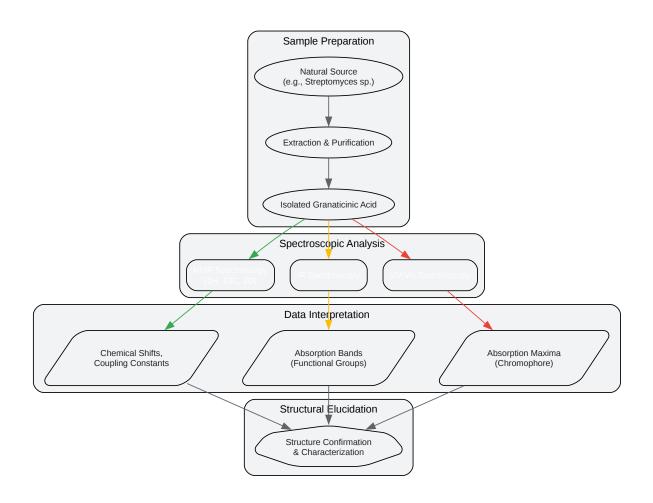
Data Acquisition:

- The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.
- A baseline is first recorded with a cuvette containing the pure solvent.
- The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
- The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **Granaticinic acid**.





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Generalized workflow for spectroscopic analysis.



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References

- 1. Organocatalytic activity of granaticin and its involvement in bactericidal function PMC [pmc.ncbi.nlm.nih.gov]
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